2-(1-Naphthyl)ethanethiol
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Overview
Description
2-(1-Naphthyl)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Naphthyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 1-naphthylacetic acid with thionyl chloride to form 1-naphthylacetyl chloride, which is then treated with hydrogen sulfide to yield this compound . Another method involves the reaction of 1-naphthylacetonitrile with hydrogen sulfide in the presence of a catalyst to produce the desired thiol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthyl)ethanethiol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents like zinc and acid.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions with alkyl halides to form sulfides.
Common Reagents and Conditions
Oxidizing Agents: Bromine, iodine
Reducing Agents: Zinc, acid
Nucleophiles: Thiolate anions
Major Products Formed
Disulfides: 2,2’-dithiodi(1-naphthyl)ethane
Sulfides: Various alkylated derivatives
Scientific Research Applications
2-(1-Naphthyl)ethanethiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Naphthyl)ethanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting cellular processes and pathways . The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol with a similar functional group but lacking the naphthalene ring.
1-Naphthalenethiol: Contains a naphthalene ring directly attached to a thiol group, differing in the position of the thiol group.
Uniqueness
2-(1-Naphthyl)ethanethiol is unique due to the presence of both the naphthalene ring and the ethanethiol group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological molecules and makes it a valuable compound in various research applications.
Properties
IUPAC Name |
2-naphthalen-1-ylethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVLFNJWOIPANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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